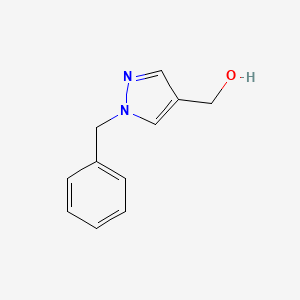

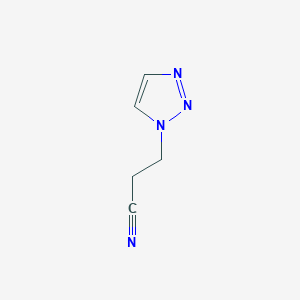

3-(1H-1,2,3-triazol-1-il)propanonitrilo

Descripción general

Descripción

The compound 3-(1H-1,2,3-triazol-1-yl)propanenitrile is a triazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Triazole derivatives have been studied extensively due to their potential as pharmacological agents and their role in various chemical reactions .

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions, including condensation, chlorination, and esterification . For instance, the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through these reactions, starting from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid . Additionally, 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol were synthesized using alternative pathways such as hydrolysis, the Wagner reaction, and the reaction of glycidol with azoles .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of triazole derivatives can be investigated both experimentally and theoretically using software packages like Gaussian09, and the potential energy distribution can be analyzed using programs like GAR2PED . Crystallographic studies, including X-ray diffraction analyses, have been used to determine the structure of various triazole derivatives . These studies often reveal the presence of hydrogen bonding and other interactions that contribute to the stability and solid-state behavior of these compounds .

Chemical Reactions Analysis

Triazole derivatives participate in a variety of chemical reactions. For example, they can be transformed into bioactive cyclic ketals through reactions with ketones . The reactivity of these molecules can be estimated by calculating the molecular electrostatic potential for the optimized geometry of the molecule . Furthermore, the stability of the molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The first hyperpolarizability of these compounds can be high, indicating potential applications in nonlinear optical materials . The chemical reactivity, as well as the charge transfer within the molecule, can be determined by HOMO and LUMO analysis . In terms of biological activity, some triazole derivatives have been found to exhibit significant fungicidal activities against agricultural pathogens . Additionally, triazole derivatives have been evaluated for their anti-inflammatory properties, with some showing a pattern of activity similar to hydrocortisone .

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El núcleo 1,2,3-triazol, que está presente en “3-(1H-1,2,3-triazol-1-il)propanonitrilo”, ha encontrado amplias aplicaciones en el descubrimiento de fármacos . Muchos compuestos medicinales prominentes que tienen un núcleo 1,2,3-triazol están disponibles en el mercado .

Síntesis orgánica

Los 1,2,3-triazoles también se utilizan en la síntesis orgánica . La unidad 1,2,3-triazol es un grupo bioactivo significativo, que ha atraído mucha atención en los últimos años .

Química de polímeros

Los 1,2,3-triazoles tienen aplicaciones en la química de polímeros . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. .

Química supramolecular

Los 1,2,3-triazoles se utilizan en la química supramolecular . Tienen una amplia gama de aplicaciones en productos farmacéuticos, química supramolecular, síntesis orgánica, biología química e industria .

Bioconjugación

Los 1,2,3-triazoles se utilizan en la bioconjugación . Son indispensables para la vida, ya que forman parte de bloques de construcción esenciales .

Biología química

Los 1,2,3-triazoles tienen aplicaciones en biología química . Se utilizan ampliamente en los campos de los pesticidas y los medicamentos debido a sus propiedades bioactivas de amplio espectro .

Imágenes fluorescentes

Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Tienen numerosas propiedades útiles como alta estabilidad química, carácter aromático, fuerte momento dipolar y capacidad de enlace de hidrógeno .

Ciencia de materiales

Los 1,2,3-triazoles han encontrado aplicaciones en la ciencia de materiales . Se pueden utilizar como aditivos o componentes para producir materiales basados en nano y fibras con propiedades antibacterianas .

Propiedades

IUPAC Name |

3-(triazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRAVVAPGNQSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574475 | |

| Record name | 3-(1H-1,2,3-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4320-92-7 | |

| Record name | 1H-1,2,3-Triazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,3-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-TRIAZOL-1-YL)PROPANENITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.